molecular formula C7H13NO4 B1612723 4-[(Ethoxycarbonyl)amino]butanoic acid CAS No. 4143-09-3

4-[(Ethoxycarbonyl)amino]butanoic acid

Cat. No. B1612723
CAS RN: 4143-09-3
M. Wt: 175.18 g/mol
InChI Key: OZJDUFODPCKINY-UHFFFAOYSA-N
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Description

4-[(Ethoxycarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C7H13NO4 . It has an average mass of 175.182 Da and a monoisotopic mass of 175.084457 Da .


Molecular Structure Analysis

The InChI code for 4-[(Ethoxycarbonyl)amino]butanoic acid is 1S/C7H13NO4/c1-2-12-7(11)8-5-3-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10) . This compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

4-[(Ethoxycarbonyl)amino]butanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 352.5±25.0 °C at 760 mmHg, and a flash point of 167.0±23.2 °C . It also has a molar refractivity of 41.4±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 151.0±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

4-[(Ethoxycarbonyl)amino]butanoic acid has been utilized in various chemical synthesis processes. For example, it has been used in the synthesis of 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene, an important framework in the lignan family of organic compounds (Singh, 2012). Similarly, it played a role in the preparation of ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a precursor for spirononane-1,6-dione synthesis (Wang Jun, 2010).

Analytical Chemistry

In analytical chemistry, 4-[(Ethoxycarbonyl)amino]butanoic acid is used in methods for simultaneous determination of amino acids and carboxylic acids. For instance, it has been employed in gas chromatography for the analysis of various compounds in urine, aiding in the diagnosis of metabolic disorders (Paik & Kim, 2004).

Biochemistry and Molecular Biology

In biochemistry and molecular biology, derivatives of 4-[(Ethoxycarbonyl)amino]butanoic acid have been used in the development of indirect ELISA for the determination of ethyl carbamate in Chinese rice wine. This method has helped in the detection of carcinogens in food and beverages (Luo et al., 2017).

Pharmacological Research

In pharmacological research, compounds related to 4-[(Ethoxycarbonyl)amino]butanoic acid have been synthesized for potential application as inhibitors in medicinal chemistry. For example, derivatives like 3-oxo-2-(2-phenylhydrazinylidene)butanoic acid have been identified as sortase A inhibitors, showing potential in tackling Gram-positive pathogens (Maggio et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(ethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-12-7(11)8-5-3-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDUFODPCKINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602743
Record name 4-[(Ethoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethoxycarbonyl)amino]butanoic acid

CAS RN

4143-09-3
Record name 4-[(Ethoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Luo, HT Lei, JY Yang, GL Liu, YM Sun, WD Bai… - Analytica Chimica …, 2017 - Elsevier
The widespread occurrence of ethyl carbamate (EC, 89.09 Da), a group 2A carcinogen, in fermented foods and alcoholic beverages has raised worldwide public health concern. …
Number of citations: 45 www.sciencedirect.com
CM Pavlik, CYB Wong, S Ononye… - Journal of natural …, 2013 - ACS Publications
A dark brown tuft-forming cyanobacterium, morphologically resembling the genus Symploca, was collected during an expedition to the Coiba National Park, a UNESCO World Heritage …
Number of citations: 76 pubs.acs.org
M Ahamed, K Vermeulen… - Letters in Drug …, 2017 - ingentaconnect.com
Background: Histone deacetylases (HDACs) emerged as important epigenetic regulators of gene expression. Method: In order to identify potential positron emission tomography (PET) …
Number of citations: 3 www.ingentaconnect.com
K Vermeulen - 2019 - lirias.kuleuven.be
Positron emission tomography (PET) is a translational, highly sensitive, in vivo molecular imaging technique that visualizes the dynamic biodistribution of positron-emitting radiotracers. …
Number of citations: 0 lirias.kuleuven.be
FS Thowfeik - 2016 - rave.ohiolink.edu
Cancer is a major public health problem in the worldwide and second leading cause of death in the United States. The major problem in treatment of cancer is the off target cytotoxicity. …
Number of citations: 5 rave.ohiolink.edu

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